molecular formula C9H16N2O2 B152847 tert-Butyl (2-cyanopropan-2-yl)carbamate CAS No. 133117-97-2

tert-Butyl (2-cyanopropan-2-yl)carbamate

Cat. No. B152847
CAS No.: 133117-97-2
M. Wt: 184.24 g/mol
InChI Key: GIGXCVOTKUOLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05229386

Procedure details

2-tert-Butyloxycarbonylamino-2-methylpropiononitrile (80.00 g) in Benzene (700 ml) was stirred at 0° C., and saturated with hydrogen sulfide. To the reaction mixture was dropped triethyl amine (1000 ml) and bubbled hydrogen sulfide at ambient temperature for 9 hours, and left at the same temperature for 19 hours. The reaction mixture was added to water and extracted with ethyl acetate. The organic layer was washed with water, saturated aqueous sodium hydrogencarbonate, water and brine, and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo. The residue was washed with n-hexane, to give 2-tert-butyloxycarbonylamino-2-methylpropanethioamide (80.14 g).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]([CH3:13])([CH3:12])[C:10]#[N:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[SH2:14].C(N(CC)CC)C>C1C=CC=CC=1>[C:1]([O:5][C:6]([NH:8][C:9]([CH3:13])([CH3:12])[C:10](=[S:14])[NH2:11])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C#N)(C)C
Name
Quantity
700 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bubbled hydrogen sulfide at ambient temperature for 9 hours
Duration
9 h
ADDITION
Type
ADDITION
Details
The reaction mixture was added to water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, saturated aqueous sodium hydrogencarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
WASH
Type
WASH
Details
The residue was washed with n-hexane

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(N)=S)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 80.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.